氧化乐果

描述

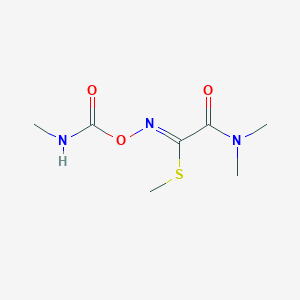

噁草胺是一种广泛用作杀虫剂的化学化合物,具体来说是一种杀线虫剂和杀虫剂。它的化学名称是2-(二甲氨基)-N-[(甲基氨基甲酰基)氧基]-2-氧代乙酰胺硫代酸甲酯。噁草胺是一种无色结晶固体,高度溶于水和各种有机溶剂。 它通常用于控制土壤线虫和各种吸食和咀嚼害虫 .

作用机制

噁草胺是一种乙酰胆碱酯酶抑制剂。它阻碍了乙酰胆碱的分解,乙酰胆碱是一种负责肌肉收缩的神经递质。这会导致神经系统过度刺激,导致目标生物麻痹,最终死亡。 噁草胺的分子靶标包括昆虫和线虫中的乙酰胆碱酯酶 .

科学研究应用

噁草胺在科学研究中有着广泛的应用,尤其是在化学、生物学和农业领域。

准备方法

合成路线和反应条件: 噁草胺是通过多步化学过程合成的。主要合成路线包括异氰酸甲酯与二甲胺反应生成N,N-二甲基氨基甲酰氯。然后,这种中间体与甲基肟反应生成噁草胺。 反应条件通常涉及控制温度和使用诸如甲醇或乙醇之类的溶剂 .

工业生产方法: 在工业环境中,噁草胺以大规模生产,使用类似的合成路线,但采用优化反应条件,以确保高产率和纯度。 该过程涉及使用先进的化学反应器和纯化技术分离最终产物 .

化学反应分析

反应类型: 噁草胺会发生各种化学反应,包括水解、氧化和光降解。

水解: 在水溶液中,噁草胺可以水解生成甲胺和二甲胺。

氧化: 噁草胺可以被氧化生成噁草胺亚砜和噁草胺砜。

常用试剂和条件:

水解: 水和酸性或碱性条件。

氧化: 氧化剂,如过氧化氢或高锰酸钾。

光降解: 紫外光照射.

主要生成产物:

水解: 甲胺和二甲胺。

氧化: 噁草胺亚砜和噁草胺砜。

光降解: 根据具体条件,会生成各种降解产物.

相似化合物的比较

噁草胺属于氨基甲酸酯类杀虫剂家族,其中包括其他化合物,如西维因、艾氏剂和灭多威。

西维因: 与噁草胺类似,西维因也是乙酰胆碱酯酶抑制剂,但对哺乳动物的毒性较低。

艾氏剂: 艾氏剂比噁草胺毒性更大,用于控制更广泛的害虫。

噁草胺的独特性: 噁草胺独特的组合,包括高溶解性、对各种害虫的高效性和对非目标生物的相对适度毒性,使其成为害虫综合治理中的一种宝贵工具 .

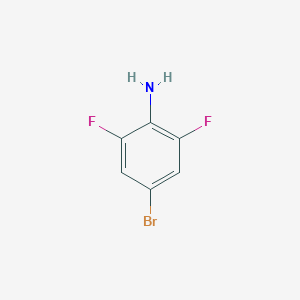

类似化合物的列表:

- 西维因

- 艾氏剂

- 灭多威

噁草胺的多功能性和有效性使其成为现代农业实践中的关键组成部分,尽管需要谨慎处理并遵守安全指南。

属性

IUPAC Name |

methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAUOCCYDRDERY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)O/N=C(/C(=O)N(C)C)\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3S | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860293 | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB] | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.97 g/cu cm @ 25 °C | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/, The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4 | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxamyl | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/oxamyl-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N',N'-dimethylcarbamoyl(methylthio)methylenamine N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Oxamyl?

A1: Oxamyl exerts its nematicidal and insecticidal effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ] By binding to AChE, Oxamyl prevents the breakdown of the neurotransmitter acetylcholine, leading to excessive nerve stimulation and ultimately paralysis and death of the target organism.

Q2: Is there a difference in Oxamyl's effectiveness against various nematode species?

A2: Research indicates that nematode species exhibit varying levels of sensitivity to Oxamyl. Studies have shown that Pratylenchus penetrans displays greater susceptibility compared to Ditylenchus dipsaci and Aphelenchoides fragariae. [] This differential sensitivity might be attributed to variations in their AChE structure or accessibility.

Q3: What is the molecular formula and weight of Oxamyl?

A3: Oxamyl is represented by the molecular formula C7H13N3O3S and possesses a molecular weight of 219.26 g/mol. []

Q4: How does Oxamyl behave in different soil types?

A4: Oxamyl's persistence in soil is significantly influenced by soil properties and environmental conditions. Degradation tends to be faster in warm, moist soils with higher pH levels. For instance, in a study conducted across ten potato fields, the half-life of Oxamyl ranged from 10 to 24 days, with the shortest persistence observed in a site with warm, moist conditions and a higher pH. [] The study suggests a complex interplay of microbial activity and abiotic factors in Oxamyl degradation.

Q5: Can Oxamyl be used effectively in soils with high organic matter content?

A5: Research suggests that Oxamyl's effectiveness, particularly of its metabolite Phenamiphos, is reduced in soils with high organic matter content. []

Q6: What is the primary application of Oxamyl?

A6: Oxamyl is primarily employed as a nematicide and insecticide for controlling a wide range of pests in various crops, including field crops, vegetables, fruits, and ornamental plants. [] It is applied directly to the soil or plants.

A6: Currently, there is limited information available from the provided research articles regarding computational chemistry and modeling studies specifically focused on Oxamyl.

Q7: How does the degradation of Oxamyl in soil impact its effectiveness?

A7: The degradation of Oxamyl in soil can lead to the formation of metabolites, some of which might possess different levels of nematicidal activity or even stimulate nematode infection. For instance, one study observed an increase in citrus nematode infection on sweet orange roots due to an unidentified degradation product of Oxamyl. []

Q8: What is the impact of storage conditions on the stability of Oxamyl-coated seeds?

A8: Studies have shown that Oxamyl coated on seeds remains relatively stable during storage. For example, alfalfa seeds coated with Oxamyl maintained their Oxamyl content even after 26 months of storage, indicating the long-term stability of this formulation. []

A8: The provided research articles primarily focus on the efficacy and environmental fate of Oxamyl, with limited information available regarding specific SHE regulations.

Q9: What is the primary route of elimination for Oxamyl in goats?

A9: In lactating goats, Oxamyl is primarily eliminated through urine (45.3%) and feces (7.2%). [] The identification of thiocyanate as a major metabolite in milk and tissues suggests extensive degradation and metabolic processing of Oxamyl in goats.

Q10: How effective is Oxamyl as a seed treatment against nematodes?

A10: Oxamyl seed treatments have demonstrated efficacy in controlling nematodes and promoting plant growth. In a study involving soybean seeds coated with Oxamyl, a significant reduction in soybean cyst nematode populations and an increase in shoot weight were observed compared to untreated seeds. [] This highlights the potential of seed treatments in delivering targeted nematode control.

A12: While the provided research primarily focuses on efficacy and environmental fate, one study indicates that Oxamyl's toxicity extends beyond AChE inhibition and might involve the production of reactive oxygen species (ROS), potentially causing oxidative damage to honeybee larvae. [] This finding highlights the importance of considering non-target organism impacts when assessing Oxamyl's safety profile.

Q11: Can algae play a role in the biodegradation of Oxamyl?

A11: Research indicates that certain algal species can contribute to the biodegradation of Oxamyl in soil. For instance, a study found that incorporating Scenedesmus obliquus into Oxamyl-treated soil significantly enhanced Oxamyl degradation (up to 100% in soil and 75% in banana plants) compared to untreated controls. [] This suggests the potential of utilizing specific algal species for bioremediation of Oxamyl-contaminated environments.

Q12: Does the application timing of Oxamyl impact its effectiveness in controlling nematodes?

A12: Studies suggest that the timing of Oxamyl application can influence its efficacy. For instance, in a study on raspberry plants, spring applications of Oxamyl effectively suppressed Pratylenchus penetrans populations, while fall applications were less effective. [, ] These findings highlight the importance of optimizing application timing for maximum effectiveness.

Q13: Are there alternative methods for nematode control in agricultural settings?

A13: The research articles highlight several alternative methods for nematode control, including:

- Soil fumigation: Fumigants like 1,3-D and methyl bromide effectively controlled nematodes in various crops, including potatoes and cantaloupe. [, ]

- Biocontrol agents: Entomopathogenic nematodes (EPNs) showed potential in suppressing both insect pests and plant-parasitic nematodes. []

- Organic amendments: Oilseed cakes (anise, fennel, sesame) and animal manures (chicken, goat) demonstrated nematicidal activity against Meloidogyne incognita in eggplant and cucurbit plants, respectively. [, ]

- Other nematicides: Compounds like aldicarb, ethoprophos, fenamiphos, and thionazin were tested in various studies and showed varying degrees of efficacy against different nematode species. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

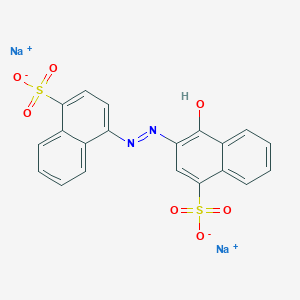

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)